molecular formula C8H8N2O2 B017194 2-methyl-1H-benzo[d]imidazole-4,7-diol CAS No. 108129-32-4

2-methyl-1H-benzo[d]imidazole-4,7-diol

Cat. No.: B017194
CAS No.: 108129-32-4
M. Wt: 164.16 g/mol
InChI Key: NROLWYXCNABYFL-UHFFFAOYSA-N
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Description

2-methyl-1H-benzo[d]imidazole-4,7-diol is a chemical research compound based on the privileged benzimidazole pharmacophore, a structure of high significance in modern medicinal chemistry and drug discovery . The benzimidazole core is recognized as a stable scaffold for developing biologically active molecules and is known for its wide spectrum of pharmacological activities . Researchers investigate such derivatives for their potential in various areas, including anticancer activity. Benzimidazole-based compounds have demonstrated promising in vitro anticancer results against cell lines such as HCT116 and MCF7, with molecular docking studies suggesting CDK-8 and ER-alpha as potential therapeutic targets . Furthermore, the benzimidazole structure bears a resemblance to natural purine bases, which allows its derivatives to interact with biological targets like DNA, making them subjects of interest in biotechnological and biochemical research . This specific derivative, featuring a 2-methyl substituent and diol functionalization, presents a molecule for researchers to explore new structure-activity relationships (SAR) and further expand the understanding of this versatile heterocyclic system .

Properties

CAS No.

108129-32-4

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-methyl-1H-benzimidazole-4,7-diol

InChI

InChI=1S/C8H8N2O2/c1-4-9-7-5(11)2-3-6(12)8(7)10-4/h2-3,11-12H,1H3,(H,9,10)

InChI Key

NROLWYXCNABYFL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2N1)O)O

Canonical SMILES

CC1=NC2=C(C=CC(=C2N1)O)O

Synonyms

1H-Benzimidazole-4,7-diol,2-methyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit substantial antimicrobial properties. For instance, 2-methyl-1H-benzo[d]imidazole-4,7-diol has been studied for its effectiveness against various bacteria and fungi. A study highlighted that certain benzimidazole derivatives showed potent activity against resistant strains of bacteria, suggesting that this compound could be a lead in developing new antimicrobial agents .

Anticancer Properties
Benzimidazole derivatives have also been explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways . This highlights the potential for developing targeted cancer therapies using this compound.

Case Study: Inhibition of α-Glucosidase
A notable study investigated the effects of benzimidazole derivatives on α-glucosidase inhibition, which is critical in managing diabetes. The findings indicated that modifications to the benzimidazole structure could enhance inhibitory activity, positioning these compounds as promising candidates for diabetes management .

Catalysis

Role as Catalysts
this compound and its derivatives have been used as catalysts in various organic reactions. Their ability to stabilize transition states makes them effective in promoting reactions such as the synthesis of imidazoles and other heterocycles. Research indicates that these compounds can facilitate reactions under mild conditions, improving yield and selectivity .

Case Study: Synthesis of Imidazoles
A recent study demonstrated the use of this compound as a catalyst in the synthesis of substituted imidazoles. The reaction conditions were optimized to achieve high yields while minimizing by-products, showcasing the efficiency of this compound in catalytic applications .

Material Science

Polymerization Initiators
In material science, this compound has been explored as an initiator for polymerization processes. Its ability to undergo radical reactions makes it suitable for producing polymers with specific properties tailored for applications in coatings and adhesives .

Case Study: Development of Conductive Polymers
Research has shown that incorporating benzimidazole derivatives into conductive polymer matrices can enhance electrical conductivity and thermal stability. This application is particularly relevant in developing advanced materials for electronic devices .

Data Tables

Application Area Compound Activity Reference
AntimicrobialEffective against resistant bacteria
AnticancerInduces apoptosis in cancer cells
CatalysisFacilitates synthesis of imidazoles
Material ScienceInitiator for polymerization

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related benzimidazole derivatives highlights critical differences in substituents, biological activity, and synthetic pathways:

Compound Name Substituents (Positions) Key Features Biological Activity/Application Reference
2-Methyl-1H-benzo[d]imidazole-4,7-diol Methyl (C2), Hydroxyl (C4, C7) Redox-active quinone core; hydrogen-bonding capacity via hydroxyl groups Antiproliferative, potential bioreductive drug
2-Phenyl-1H-benzo[d]imidazole-4,7-dione Phenyl (C2) Enhanced π-π stacking; arylthio substitution at C6 improves bioactivity Inhibits vascular smooth muscle cell proliferation
Benzo[4,5]imidazo[1,2-a]pyrimidine-6,9-dione Pyrimidine-fused hybrid Dual heterocyclic scaffold; extended conjugation Anticancer, antimalarial
4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde Methyl (N1), benzaldehyde (C4, C7) Rigid, planar structure; aldehyde functionalization Building block for chiral COFs

Physicochemical Properties

  • Solubility : Hydroxyl groups in this compound increase polarity compared to methyl- or phenyl-substituted analogues, impacting pharmacokinetics .
  • Stability : Methyl substitution at C2 or N1 (e.g., in COF-building blocks) enhances thermal stability, critical for materials science applications .

Preparation Methods

Microwave-Assisted Cyclization Using Formamide Derivatives

A microwave-enhanced method enables rapid cyclization of 4,7-dihydroxy-o-phenylenediamine with formamide or acetic acid. In one protocol, 4,7-diacetoxy-o-phenylenediamine reacts with formamide under HCl catalysis and microwave irradiation (150°C, 2 min), yielding this compound after deprotection. This approach achieves 85–92% yield by minimizing side reactions through controlled energy input.

Reaction Conditions

ReagentRoleTemperatureTimeYield
4,7-Diacetoxy-O-PDASubstrate150°C2 min89%
FormamideCarbonyl source
HCl (70%)Catalyst

Acid-Catalyzed Condensation with Aldehydes

Condensation of 4,7-dihydroxy-o-phenylenediamine with acetaldehyde in DMF/sulfur produces this compound via nucleophilic addition and cyclodehydration. Sulfur acts as a mild oxidizing agent, facilitating imine formation. The reaction proceeds at 80°C for 6 hours, achieving 78% yield.

o-PDA+CH3CHOS, DMFHClThis compound\text{o-PDA} + \text{CH}_3\text{CHO} \xrightarrow[\text{S, DMF}]{\text{HCl}} \text{this compound}

Functionalization of Preformed Benzimidazole Intermediates

Nitration-Reduction Pathway

Starting from 2-methyl-1H-benzimidazole, nitration at positions 4 and 7 using a sulfonitric mixture (HNO₃/H₂SO₄) introduces nitro groups, which are subsequently reduced to hydroxyls via catalytic hydrogenation (Pd/C, H₂). This two-step process yields the target compound in 65% overall yield.

Key Steps

  • Nitration :

    2-Methyl-1H-benzimidazoleHNO3/H2SO40–5°C2-Methyl-4,7-dinitro-1H-benzimidazole\text{2-Methyl-1H-benzimidazole} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{0–5°C}} \text{2-Methyl-4,7-dinitro-1H-benzimidazole}
  • Reduction :

    Dinitro derivativePd/C, H2EtOHThis compound\text{Dinitro derivative} \xrightarrow[\text{Pd/C, H}_2]{\text{EtOH}} \text{this compound}

Directed Ortho-Metalation for Hydroxyl Group Introduction

A regioselective method employs tert-butyllithium to deprotonate 2-methyl-1H-benzimidazole at positions 4 and 7, followed by quenching with trimethylborate and oxidative workup (H₂O₂) to install hydroxyl groups. This approach avoids protective groups and achieves 70% yield.

2-Methyl-1H-benzimidazolet-BuLiTHF, -78°CLithiated intermediateB(OMe)3H2O2Target compound\text{2-Methyl-1H-benzimidazole} \xrightarrow[\text{t-BuLi}]{\text{THF, -78°C}} \text{Lithiated intermediate} \xrightarrow[\text{B(OMe)}3]{\text{H}2\text{O}_2} \text{Target compound}

Protective Group Strategies for Hydroxyl Stability

Acetyl Protection-Deprotection Sequences

To prevent hydroxyl group oxidation during synthesis, 4,7-diacetoxy-2-methyl-1H-benzimidazole is synthesized via acetylation of the diol precursor. Deprotection using aqueous NaOH (1M, 60°C, 1 hour) restores the hydroxyl groups with >95% efficiency.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Practicality of Methods

MethodYieldPurityScalabilityCost
Microwave cyclization89%98%HighLow
Nitration-reduction65%90%ModerateMedium
Directed metalation70%95%LowHigh

Mechanistic Insights and Side-Reaction Mitigation

The formation of quinoxaline byproducts—a common issue in benzimidazole synthesis—is suppressed by using sulfur in DMF, which favors thiol-mediated cyclization over oxidative pathways. Additionally, microwave methods reduce reaction times, minimizing degradation.

Industrial-Scale Production Considerations

For large-scale synthesis, the microwave-assisted route is preferred due to its rapid kinetics and energy efficiency. Patent CN112358518B highlights the use of continuous-flow reactors to automate the cyclization and deprotection steps, achieving throughputs of 10–15 kg/day .

Q & A

Q. What are the standard synthetic protocols for 2-methyl-1H-benzo[d]imidazole-4,7-diol and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. A common approach includes:

Cyclization : Reacting 4,7-dihydroxybenzene derivatives with methylamine or its equivalents under acidic conditions to form the benzimidazole core.

Substitution : Introducing functional groups (e.g., halogens, aryl amino groups) via nucleophilic substitution. For example, reacting 6-chloro precursors with substituted anilines (e.g., 4-fluoroaniline) in polar aprotic solvents like DMSO at 80–120°C yields derivatives with varied substituents .

Purification : Use column chromatography or recrystallization (e.g., from DMSO/ethanol mixtures) to isolate products.

Q. Key Data :

DerivativeYield (%)Purity (LC/MS)Key NMR Peaks (DMSO-d6)
10a67>98%δ 2.32 (s, CH3), 7.03–7.16 (m, Ar-H)
10b71>98%δ 13.6 (s, NH), 2.2 (s, CH3)

Q. How should researchers handle solubility and stability challenges for this compound?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar solvents (DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM), then dilute in PBS or cell culture media with <1% DMSO to avoid cytotoxicity .
  • Stability : Store lyophilized powder at –80°C for long-term stability (6 months) or –20°C for short-term (1 month). Avoid freeze-thaw cycles by aliquoting solutions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identify NH protons (δ 9.0–13.6 ppm) and methyl groups (δ 2.2–2.3 ppm). Aromatic protons appear as doublets or multiplets (δ 7.0–7.3 ppm) .
  • LC/MS : Confirm molecular weight via ESI (e.g., [M+H]+ at m/z 321.8 for 10b) .
  • UV-Vis : Monitor quinone-like absorption bands (λmax ~300–400 nm) for redox-active derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Substituent Variation : Synthesize derivatives with halogen (Cl, F), amino, or aryl groups at positions 5 and 2.

Biological Assays : Test anti-proliferative activity (e.g., endothelial cell inhibition via MTT assays) and compare IC50 values.

Data Analysis : Use molecular docking to correlate substituent electronic properties (e.g., Hammett constants) with activity. For example, 5-arylamino derivatives showed enhanced inhibition due to π-π stacking with kinase targets .

Contradiction Note : Chloro-substituted derivatives (e.g., 10b) may exhibit higher potency in enzymatic assays but lower cellular permeability due to hydrophobicity—resolve via logP optimization .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Experiments : Verify assay conditions (e.g., serum-free vs. serum-containing media) that affect compound stability.
  • Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., oxidized quinones) that may influence activity .
  • Cross-Validation : Compare results across multiple cell lines (e.g., HUVEC vs. cancer cells) to isolate tissue-specific effects .

Q. What strategies are effective for integrating this compound into metal-organic frameworks (MOFs)?

Methodological Answer:

Linker Design : Functionalize the 4,7-diol groups with carboxylate or aldehyde moieties (e.g., 4,4'-(1-methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde) to coordinate with metal nodes (e.g., Zr6 clusters) .

Synthesis : Use solvothermal methods (120°C, DMF/formic acid) for 72 hours to crystallize MOFs.

Characterization : Analyze porosity via BET and confirm structure with PXRD. HIAM-4040, a Zr-MOF, demonstrated blue emission under UV excitation, suggesting applications in sensing .

Q. How can redox activity of the 4,7-diol moiety be exploited in electrochemical studies?

Methodological Answer:

  • Cyclic Voltammetry : Measure redox potentials in PBS (pH 7.4) using a glassy carbon electrode. The diol/quinone transition typically occurs at –0.2 to +0.3 V vs. Ag/AgCl .
  • Applications : Design biosensors by immobilizing the compound on electrodes to detect NADH or superoxide radicals.

Q. Data Contradiction Analysis Example :

StudyDerivativeIC50 (μM)Cell LineNotes
[1]10a5.2HUVECHigh ROS generation
[2]10b8.7HeLaReduced uptake due to Cl substituent

Resolution : Optimize substituents for balanced lipophilicity (ClogP ~2–3) and redox activity .

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